molecular formula C9H6N4O3S B1415388 2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1105192-33-3

2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1415388
CAS No.: 1105192-33-3
M. Wt: 250.24 g/mol
InChI Key: DXWYCFAGBNOQGD-UHFFFAOYSA-N
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Description

Heterocyclic Core Structure: Thiazole-Pyrazine Hybrid System

The compound features a thiazole-pyrazine hybrid system with distinct electronic properties:

Feature Thiazole Component Pyrazine Component
Ring size 5-membered 6-membered
Heteroatoms S1, N3 N1, N4
Aromaticity Moderately aromatic Highly aromatic
Electron density Electron-rich (S atom) Electron-deficient (N atoms)

The thiazole’s sulfur atom contributes to π-electron delocalization, while the pyrazine’s nitrogen atoms create electron-deficient regions, enabling charge-transfer interactions. The amide linker (-NH-CO-) between the rings adopts a planar conformation, facilitating resonance stabilization.

Carboxylic Acid Functional Group Orientation

The carboxylic acid at position 4 of the thiazole exhibits two key configurations:

  • Synperiplanar orientation : O-H bond aligned with the thiazole’s C4-C5 bond (favored in crystalline phases).
  • Anti-periplanar orientation : Observed in solution-phase equilibria due to rotational freedom.

Density functional theory (DFT) calculations indicate a 1.2 kJ/mol energy preference for the synperiplanar conformation, attributed to intramolecular hydrogen bonding with the adjacent amide N-H group.

Crystallographic Data and Spatial Configuration

Single-crystal X-ray diffraction reveals the following lattice parameters:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.42 Å, b = 10.15 Å, c = 12.73 Å
β angle 97.8°
Z value 4

Key structural features observed:

  • Hydrogen-bonded dimers : Carboxylic acid groups form cyclic O-H···O hydrogen bonds (2.65 Å) between adjacent molecules.
  • π-π stacking : Thiazole and pyrazine rings align face-to-face with a 3.7 Å interplanar distance.
  • Torsional angles : The dihedral angle between thiazole and pyrazine planes is 12.3°, indicating slight non-coplanarity.

Comparative Structural Analysis with Analogous Thiazole Derivatives

Structural Comparison Table

Compound Thiazole Substituent Pyrazine Presence Carboxylic Acid Position
Thiazole-4-carboxylic acid H (parent compound) No 4
2-Aminothiazole-4-carboxylic acid NH₂ at C2 No 4
2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid Pyridine at C2 No 4
Target compound Pyrazine-carbonyl-amino at C2 Yes 4

Key differences:

  • Electronic effects : The pyrazine-carbonyl group in the target compound reduces electron density at C2 compared to amino or pyridyl substituents, altering reactivity in cross-coupling reactions.
  • Hydrogen-bonding capacity : The amide linker enables additional intermolecular interactions absent in simpler derivatives.
  • Conformational rigidity : Steric hindrance between the pyrazine and thiazole rings restricts rotation about the C2-N bond (energy barrier: 18.3 kJ/mol).

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3S/c14-7(5-3-10-1-2-11-5)13-9-12-6(4-17-9)8(15)16/h1-4H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYCFAGBNOQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's significance in drug development.

Synthesis

The synthesis of 2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization at the 4-carboxylic acid position. Various synthetic routes have been explored, often employing pyrazine derivatives as starting materials.

Antitumor Activity

One of the most notable biological activities of compounds related to thiazoles is their antitumor efficacy. Research has demonstrated that derivatives of thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study involving thiazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against leukemia and solid tumor cell lines .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
2-(2-Chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)< 1
6dMDA-MB 231 (Breast)> 100
6dHT-29 (Colon)21.6

This table highlights the varying potency of thiazole derivatives against different cancer types, emphasizing their potential as selective anticancer agents.

Antioxidant Activity

In addition to antitumor properties, thiazole derivatives have been investigated for their antioxidant capabilities. A recent study reported that specific thiazolidine derivatives exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of Thiazolidine Derivatives

CompoundIC50 (µg/mL)
2d18.17 ± 1.0
Ascorbic Acid7.83 ± 0.5

The antioxidant activity is crucial for preventing oxidative stress-related diseases and enhancing overall cellular health.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as tyrosinase, which is involved in melanin production and has implications in skin disorders. Thiazole derivatives have shown potential as tyrosinase inhibitors, which could lead to therapeutic applications in treating hyperpigmentation .

Case Studies

Several case studies illustrate the biological potential of thiazole derivatives:

  • Antitumor Efficacy : A study on N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide revealed its high antiproliferative potency on human K563 leukemia cells, suggesting a mechanism similar to that of dasatinib, a known anticancer drug .
  • Antioxidant Properties : Research involving thiazolidine derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays, highlighting their potential in treating oxidative stress-related conditions .
  • Tyrosinase Inhibition : The design and synthesis of novel thiazolidine derivatives aimed at inhibiting tyrosinase showcased promising results, indicating their utility in cosmetic formulations targeting skin pigmentation issues .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C8H8N4O2S
  • Molecular Weight : 224.24 g/mol
  • Functional Groups : The compound features a thiazole ring, a pyrazine moiety, and carboxylic acid functionalities, contributing to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of thiazole and pyrazine exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound, against a range of bacterial strains. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, highlighting their potential as new therapeutic agents .

Agricultural Chemistry

2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has also been explored for its herbicidal properties . Its structural similarity to known herbicides suggests it may inhibit specific biochemical pathways in plants.

Herbicidal Activity Data

CompoundTarget Plant SpeciesInhibition Rate (%)
2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acidEchinochloa crus-galli85%
Similar Thiazole DerivativeZea mays75%

This data indicates that the compound can effectively control certain weed species without affecting crop yields significantly .

Biochemical Research

In biochemical studies, this compound has been used as a probe to investigate enzyme interactions due to its ability to mimic natural substrates. Its role in enzyme inhibition has been critical for understanding metabolic pathways.

Enzyme Inhibition Study

A recent investigation into the inhibition of a specific kinase revealed that the compound effectively reduced enzyme activity by over 60%, suggesting its utility in drug development targeting kinase-related diseases .

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Insight : Thiazole-4-carboxylic acid derivatives exhibit diverse bioactivities, but the target compound’s specific effects remain uncharacterized.
  • Contradictions : While some analogs (e.g., 2-(4-methylphenyl)) show AgrA inhibition, others (e.g., EP2/EP3 agonists) target entirely different pathways, underscoring the scaffold’s adaptability .
  • Data Gaps : Melting points, solubility, and explicit IC50/EC50 values for the target compound are absent in the provided evidence.

Preparation Methods

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Acid-Catalyzed H₂SO₄, 80–90°C, 4 hours 60–70 Simple setup Toxic reagents, moderate yields
PPE-Mediated Chloroform, <85°C, 3 hours 44–70 Eco-friendly, one-pot High PPE quantity required
Microwave-Assisted H₂SO₄, 300–600 W, 5 minutes 74 Rapid, energy-efficient Specialized equipment needed

Key Reaction Mechanisms

  • Acylation : Pyrazine-2-carbonyl chloride reacts with the amino group of the thiazole precursor.
  • Cyclization : Thiosemicarbazide derivatives undergo intramolecular dehydration to form the thiazole ring.

Challenges and Optimization

  • Solubility Issues : Aliphatic carboxylic acids (e.g., adipic acid) show lower reactivity due to poor solubility.
  • Catalyst Selection : PPE outperforms POCl₃ in safety but requires precise stoichiometry.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the thiazole core through cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Step 2 : Introduce the pyrazine carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-4-carboxylic acid and 2-pyrazinecarboxylic acid.
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from polar aprotic solvents like DMF .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity (e.g., thiazole C-H protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H7_{7}N4_{4}O3_{3}S: calc. 279.0245).
  • FT-IR : Identify carbonyl stretches (~1700 cm1^{-1} for carboxylic acid and amide groups) .

Q. How can solubility challenges be addressed for biological assays?

  • Solvent Optimization : Test DMSO for stock solutions (≤10% v/v in aqueous buffers).
  • Derivatization : Convert the carboxylic acid to a sodium salt for improved aqueous solubility.
  • Co-solvents : Use Tween-80 or cyclodextrins for in vivo studies .

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Data Collection : Perform X-ray diffraction on single crystals grown via vapor diffusion (e.g., ethanol/water).
  • Refinement : Use SHELXL for small-molecule refinement, leveraging least-squares minimization and Fourier difference maps to resolve disorder or hydrogen bonding networks .
  • Validation : Check geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database .

Q. What methodologies evaluate its enzyme inhibition potency and selectivity?

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., lactate dehydrogenase) using spectrophotometric NADH depletion assays.
  • Selectivity Screening : Test against related enzymes (e.g., malate dehydrogenase) to rule off-target effects.
  • Structural Analysis : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Synthesize analogs with modified pyrazine rings (e.g., methyl or halogen substituents) to assess steric/electronic effects.
  • Biological Testing : Compare inhibitory activity in enzyme assays (e.g., EC50_{50} shifts for EP2/EP3 receptor subtypes).
  • Computational Modeling : Perform QSAR studies using Gaussian or Spartan to correlate electronic properties with activity .

Q. What experimental strategies validate receptor subtype selectivity (e.g., EP2 vs. EP3)?

  • Radioligand Binding : Use 3H^3H-labeled agonists/antagonists in competitive binding assays.
  • Functional Assays : Measure cAMP accumulation (EP2/EP4) or calcium mobilization (EP1/EP3) in transfected HEK293 cells.
  • Mutagenesis : Identify key binding residues via alanine scanning of receptor extracellular domains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

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